(3S)-3-(2-Methylphenoxy)Pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Advanced Synthetic Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and drug discovery. chemrxiv.orgthermofisher.com Its prevalence stems from several key features. The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. rsc.orgfishersci.comresearchgate.net This structural complexity, combined with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or a point for further functionalization, makes the pyrrolidine motif a cornerstone in the design of novel therapeutic agents. thermofisher.com
Furthermore, the carbon atoms of the pyrrolidine ring can be stereogenic centers, meaning the spatial arrangement of substituents can be varied to produce different stereoisomers. This stereochemical diversity is critical, as the biological activity of a molecule can be highly dependent on its specific 3D shape, with only one enantiomer or diastereomer exhibiting the desired therapeutic effect while others may be inactive or even detrimental. fishersci.comresearchgate.net Consequently, the development of methods to synthesize stereochemically pure pyrrolidines is a major focus of modern synthetic chemistry.
Overview of Chiral Heterocycles as Essential Building Blocks
Chiral heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon (such as nitrogen, oxygen, or sulfur) and possess chirality. These molecules are fundamental "building blocks" in asymmetric synthesis. acs.org The pharmaceutical industry, in particular, has an increasing demand for enantiomerically pure compounds, as regulatory agencies often require the development of single-enantiomer drugs to improve efficacy and reduce side effects. mdpi.comtcichemicals.com
The use of chiral building blocks provides a reliable and efficient strategy for introducing stereocenters into a target molecule. mdpi.com Chemists can draw from a "chiral pool," which includes naturally occurring substances like amino acids (e.g., proline), carbohydrates, and alkaloids, or they can create them through asymmetric synthesis. mdpi.com These pre-made chiral fragments serve as a starting point for the construction of more complex molecules, ensuring that the final product has the correct absolute stereochemistry.
Historical Development of Pyrrolidine Synthesis Methodologies
The synthesis of the pyrrolidine ring has evolved significantly over the decades. Early methods often relied on the cyclization of linear precursors, such as the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. masterorganicchemistry.com Another classical approach involves the intramolecular cyclization of putrescine (1,4-diaminobutane). masterorganicchemistry.com
Modern synthetic organic chemistry has introduced a vast array of more sophisticated and stereoselective methods. organic-chemistry.org One of the most powerful strategies is the [3+2] cycloaddition reaction, particularly using azomethine ylides, which can react with alkenes to form highly substituted pyrrolidines, often with excellent control over the stereochemistry. acs.orggoogle.com Other important methods include:
Ring-closing metathesis (RCM) of diene or enyne precursors.
Palladium-catalyzed hydroarylation of pyrrolines to create 3-aryl pyrrolidines. chemrxiv.orgnih.gov
Reductive amination of dicarbonyl compounds.
Functionalization of existing chiral pyrrolidine scaffolds , such as the readily available amino acid L-proline or derivatives of 4-hydroxyproline (B1632879). mdpi.com
These advanced catalytic and stereoselective methods have made a wide variety of structurally diverse and enantiomerically pure pyrrolidine derivatives accessible to synthetic chemists. organic-chemistry.org
Research Scope and Objectives Pertaining to (3S)-3-(2-Methylphenoxy)Pyrrolidine
While the broader class of chiral pyrrolidines is well-documented, specific research findings on this compound are limited in publicly available literature. The racemic form, 3-(2-Methylphenoxy)pyrrolidine, is commercially available, indicating its use as a building block in larger synthetic endeavors. thermofisher.comfishersci.comfishersci.co.uk
The objective of this article is to situate this compound within the context of advanced organic synthesis. This involves:
Detailing the established importance of its core structural components: the chiral pyrrolidine ring and the aryloxy ether linkage.
Proposing logical and established synthetic routes for its preparation, based on well-known reactions for analogous compounds.
Compiling its known and predicted physicochemical properties.
This analysis aims to provide a comprehensive scientific profile of the compound, highlighting its potential role as a chiral intermediate in the synthesis of more complex, potentially bioactive molecules.
Physicochemical and Synthetic Profile of this compound
Based on available data for the racemic mixture and general chemical principles, a profile for the specific enantiomer can be constructed.
Table 1: Physicochemical Properties of 3-(2-Methylphenoxy)pyrrolidine
| Property | Value | Source/Note |
|---|---|---|
| CAS Number | 46196-54-7 | fishersci.comfishersci.co.uk (for racemic mixture) |
| Molecular Formula | C₁₁H₁₅NO | fishersci.comfishersci.co.uk |
| Molecular Weight | 177.25 g/mol | thermofisher.comfishersci.co.uk |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not specified; expected to be >200 °C | Inferred |
| Chirality | (3S)-enantiomer | Specified |
| IUPAC Name | this compound | Standard Nomenclature |
Proposed Synthetic Pathways
The synthesis of this compound would most logically start from a commercially available, enantiomerically pure precursor, namely (3S)-3-hydroxypyrrolidine. The key transformation is the formation of an ether bond between the hydroxyl group of the pyrrolidine and 2-methylphenol (o-cresol). Two classical and highly reliable reactions are well-suited for this purpose: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Williamson Ether Synthesis
This method is a straightforward Sₙ2 reaction involving an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com For this specific target, the synthesis would proceed in two steps:
Deprotonation: The chiral starting material, N-protected (3S)-3-hydroxypyrrolidine, is treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. The N-protecting group (like Boc or Cbz) is crucial to prevent the amine from interfering with the reaction. numberanalytics.com
Nucleophilic Substitution: The resulting alkoxide is then reacted with a suitable 2-methylphenyl electrophile. However, direct reaction with 2-methylphenyl halide is not feasible for an Sₙ2 reaction. A more viable Williamson approach would involve reversing the roles: deprotonating 2-methylphenol to form sodium 2-methylphenoxide and reacting it with an N-protected (3R)-3-pyrrolidinyl derivative bearing a good leaving group (e.g., tosylate, mesylate, or halide) at the C3 position. The (3R) precursor is required to achieve the (3S) product due to the inversion of stereochemistry inherent to the Sₙ2 mechanism.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with clean inversion of stereochemistry. mdpi.comwikipedia.orgorganic-chemistry.orgchem-station.com This reaction is particularly advantageous as it proceeds under mild conditions.
The synthesis would involve reacting N-protected (3R)-3-hydroxypyrrolidine with 2-methylphenol in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.com The reaction mechanism involves the activation of the hydroxyl group by the phosphine, followed by an Sₙ2 attack by the phenoxide nucleophile. The use of the (3R)-alcohol is necessary to yield the (3S)-ether product due to the characteristic stereochemical inversion of the Mitsunobu reaction. A final deprotection step would yield the target compound.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(2-methylphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMFYNEGPHLSB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches for the Stereoselective Synthesis of 3s 3 2 Methylphenoxy Pyrrolidine
Retrosynthetic Analysis and Key Disconnections for (3S)-3-(2-Methylphenoxy)Pyrrolidine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, two primary retrosynthetic disconnections can be envisioned.
Disconnection A: C-O Bond Formation
This approach involves the formation of the ether linkage as a key step. The target molecule can be disconnected at the C-O bond, leading to (3S)-hydroxypyrrolidine and 2-methylphenol as the key synthons. This strategy relies on the availability of enantiomerically pure (3S)-hydroxypyrrolidine, which can be synthesized from various chiral pool starting materials or through asymmetric synthesis.
Disconnection B: C-N Bond Formation (Pyrrolidine Ring Construction)
Alternatively, the pyrrolidine (B122466) ring itself can be constructed stereoselectively. This involves disconnecting two C-N bonds of the pyrrolidine ring, leading to a linear precursor containing the 2-methylphenoxy group. The stereocenter at the 3-position would be established during the cyclization process. This approach offers flexibility in the introduction of the aryloxy group early in the synthetic sequence.
Enantioselective Methodologies for Pyrrolidine Ring Construction
The construction of the chiral pyrrolidine ring is a central challenge in the synthesis of this compound. Several powerful enantioselective methodologies have been developed for this purpose.
Asymmetric Catalysis in Pyrrolidine Core Formation
Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysis) as catalysts, provides an efficient means to construct chiral pyrrolidine scaffolds. nih.govmdpi.comacs.org
Gold-Catalyzed Hydroamination and Iminium Ion Chemistry:
Gold catalysts have emerged as powerful tools for various organic transformations, including the intramolecular hydroamination of allenes and alkynes. nih.govacs.orgnih.gov For the synthesis of a 3-substituted pyrrolidine, a suitably functionalized amino-allene or amino-alkyne precursor could undergo a gold-catalyzed cyclization. The stereochemistry could be controlled by the use of chiral ligands on the gold catalyst. Gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates has been shown to produce 1,2-dihydroisoquinolines, demonstrating the feasibility of such cyclizations. nih.gov Furthermore, gold(III) chloride has been used to catalyze the cycloisomerization of α-aminoallenes to yield 3-pyrrolines, which are valuable intermediates for functionalized pyrrolidines. acs.org
Iminium ion chemistry, often catalyzed by metals, provides another avenue. The in situ formation of a chiral iminium ion from a linear precursor, followed by an intramolecular nucleophilic attack, can lead to the desired pyrrolidine ring with high stereocontrol. nih.gov
Table 1: Examples of Metal-Catalyzed Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Precursor | Product | Key Features |
| Gold(I)/Chiral Ligand | Intramolecular Hydroamination | Amino-allene/alkyne | Substituted Pyrrolidine | Mild reaction conditions, high atom economy. nih.govthieme-connect.com |
| Gold(III) Chloride | Cycloisomerization | α-Aminoallene | 3-Pyrroline | Efficient access to pyrroline (B1223166) intermediates. acs.org |
| Rhodium(II) | C-H Insertion | Diazo compounds | 2,5-Disubstituted Pyrrolidines | High enantio- and diastereocontrol. nih.govacs.org |
| Iridium(I)/Chiral Ligand | Reductive Cyclization | Unsaturated Amide | Substituted Pyrrolidine | Access to diverse pyrrolidine structures. acs.orgunife.it |
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized organic synthesis. mdpi.comnih.gov Proline and its derivatives are prominent organocatalysts for the construction of chiral pyrrolidines. mdpi.commdpi.com These catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly stereoselective C-C and C-N bond formations. mdpi.comthieme-connect.de
One-pot organocatalytic methods have been developed for the synthesis of complex pyrrolidine core structures starting from simple precursors like glycine (B1666218) esters. acs.org These cascade reactions often combine several organocatalytic transformations to build the heterocyclic ring with high enantioselectivity. acs.org
Table 2: Organocatalytic Approaches to Chiral Pyrrolidines
| Catalyst Type | Reaction Type | Key Intermediate | Product | Key Features |
| Proline Derivatives | Michael Addition/Cyclization | Enamine/Iminium Ion | Substituted Pyrrolidine | Environmentally friendly, metal-free. mdpi.commdpi.comresearchgate.net |
| Diarylprolinol Silyl Ethers | Conjugate Addition | Enamine | Functionalized Pyrrolidine | High enantioselectivities. mdpi.comnih.gov |
| Chiral Phosphoric Acids | Aza-Michael Cyclization | Iminium Ion | Spiropyrrolidines | High enantioselectivities for complex structures. whiterose.ac.uk |
| Bifunctional Catalysts | Cascade Reactions | Multiple | Polysubstituted Pyrrolidines | Efficient one-pot synthesis. researchgate.net |
The use of chiral ligands in combination with metal catalysts is a cornerstone of asymmetric synthesis. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For pyrrolidine synthesis, a variety of chiral ligands, such as those based on BINOL or BOX scaffolds, have been employed in reactions like asymmetric hydrogenation, allylic alkylation, and C-H activation. organic-chemistry.orgnih.gov The choice of ligand is crucial and often requires screening to achieve optimal stereoselectivity.
Stereoselective Cycloaddition Reactions
[3+2] Cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered rings like pyrrolidines. mappingignorance.orgacs.orgrsc.org The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) can generate multiple stereocenters in a single step with high control. mappingignorance.orgacs.org
The stereoselectivity of these cycloadditions can be controlled by using chiral catalysts, chiral auxiliaries on the reactants, or by employing chiral starting materials. acs.orgresearchgate.net For instance, the reaction of an achiral azomethine ylide with an alkene in the presence of a chiral copper(I) catalyst can afford highly enantioenriched pyrrolidines. acs.org Similarly, using a chiral N-tert-butanesulfinyl group on an azadiene has been shown to direct the diastereoselective synthesis of densely substituted pyrrolidines. acs.orgua.es
Table 3: Stereoselective [3+2] Cycloadditions for Pyrrolidine Synthesis
| Catalyst/Chiral Auxiliary | Dipole | Dipolarophile | Product | Key Features |
| Chiral N,O-Ligand/Cu(I) | Azomethine Ylide | β,β-Disubstituted Acrylate | Densely Substituted Pyrrolidine | Excellent diastereo- and enantioselectivities. acs.org |
| Ag(I)/Chiral Ligand | Azomethine Ylide | Electron-deficient Alkene | Substituted Pyrrolidine | High regioselectivity. acs.org |
| Chiral N-tert-Butanesulfinyl Group | 1-Azadiene | Azomethine Ylide | Densely Substituted Pyrrolidine | High diastereoselectivity. acs.orgresearchgate.netua.es |
| Organocatalysts (e.g., thioureas) | Azomethine Ylide | Electron-deficient Alkene | Chiral Pyrrolidines | Metal-free alternative. eurekaselect.com |
Intramolecular [3+2] Cycloaddition Approaches
Intramolecular [3+2] cycloaddition reactions are a valuable tool for the synthesis of fused and bridged bicyclic pyrrolidine systems. mdpi.comacs.org This strategy involves the reaction of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) that are tethered within the same molecule. A common 1,3-dipole used in these reactions is an azomethine ylide, which can be generated from various precursors. nih.govacs.org The intramolecular nature of the reaction often leads to high stereoselectivity, as the transition state is more constrained than in its intermolecular counterpart.
For the synthesis of a molecule like this compound, this approach would conceptually involve a precursor containing both the azomethine ylide or its equivalent and an alkene, tethered in a way that upon cyclization, the desired 3-substituted pyrrolidine is formed. The stereochemistry at the 3-position would be dictated by the chirality of the starting material and the facial selectivity of the cycloaddition.
Intermolecular Cycloaddition Strategies
Intermolecular [3+2] cycloaddition reactions offer a convergent and flexible route to a diverse range of pyrrolidine derivatives. umich.edugoogle.com These reactions involve the combination of a separate 1,3-dipole and a dipolarophile. nih.govacs.org The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control where the inherent chirality of the reactants directs the stereochemical course of the reaction.
In the context of synthesizing this compound, an intermolecular [3+2] cycloaddition could involve the reaction of an azomethine ylide with an electron-deficient alkene. To achieve the desired (S)-stereochemistry at the 3-position, a chiral auxiliary on either the dipole or the dipolarophile, or a chiral Lewis acid catalyst, could be employed to induce facial selectivity. The 2-methylphenoxy group could either be present on one of the reactants or introduced in a subsequent step.
Ring-Closing Metathesis (RCM) in Pyrrolidine Scaffold Assembly
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles like pyrrolidines. orgsyn.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene and a small volatile byproduct, such as ethylene (B1197577). organic-chemistry.org
Enyne Metathesis for Chiral Pyrrolidine Derivatives
Ring-closing enyne metathesis (RCEYM) is a specific type of RCM that involves the cyclization of a molecule containing both an alkene and an alkyne. acs.orgorganic-chemistry.org This method is particularly useful as it generates a 1,3-diene system within the newly formed ring, which can be a handle for further functionalization. organic-chemistry.orgacs.org The synthesis of chiral pyrrolidine derivatives via RCEYM has been demonstrated to be an efficient process. acs.orgorganic-chemistry.orgacs.org
A general strategy for synthesizing chiral pyrrolidine derivatives using RCEYM involves starting with a chiral amino acid. acs.org The amino acid can be converted into an enyne substrate through standard organic transformations. Subsequent treatment with a ruthenium catalyst, such as a Grubbs-type catalyst, initiates the ring-closing metathesis cascade to afford the chiral pyrrolidine derivative. organic-chemistry.orgnih.gov The reaction conditions are often mild, and the catalysts tolerate a variety of functional groups. acs.orgorganic-chemistry.org
| Catalyst | Substrate Type | Product | Key Features |
| Grubbs' First Generation Catalyst | Enynes with basic N atom | Chiral Pyrrolidine Derivatives | Good yields, mild conditions, no ethylene gas required. acs.orgorganic-chemistry.org |
| Grubbs' Second Generation Catalyst | Enynes with basic N atom | Chiral Pyrrolidine Derivatives | Higher activity, shorter reaction times compared to first generation. organic-chemistry.org |
Derivatization from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds, such as amino acids, sugars, and terpenes. Utilizing these compounds as starting materials is a highly effective strategy for the synthesis of complex chiral molecules.
Utilization of (S)-Prolinol and other Chiral Amino Acid Derivatives
(S)-Prolinol, which is easily derived from the naturally abundant amino acid (S)-proline, is a valuable chiral building block for the synthesis of various pyrrolidine-containing compounds. Its pre-existing stereocenter and functional groups (a hydroxyl and a secondary amine) provide convenient handles for elaboration into more complex structures.
For the synthesis of this compound, (S)-prolinol could serve as a key starting material. The synthesis could involve the protection of the nitrogen atom, followed by activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or mesylate). Subsequent nucleophilic substitution with 2-methylphenol would introduce the desired aryloxy group at the C3 position. The stereochemistry at C2 would be retained from the starting (S)-prolinol, and the stereochemistry at C3 would be established with inversion of configuration during the SN2 reaction, leading to the desired (3S) stereoisomer. Other chiral amino acids can also be transformed into suitable precursors for pyrrolidine synthesis. mdpi.com
Transformations of Natural Product-Derived Chiral Intermediates
Beyond simple amino acids, more complex natural products or their derivatives can serve as chiral starting materials for the synthesis of this compound. These intermediates may already possess a portion of the required carbon skeleton and stereochemistry, thereby reducing the number of synthetic steps. The specific transformations would depend on the structure of the chosen natural product-derived intermediate and would be designed to install the 2-methylphenoxy group at the appropriate position while maintaining or establishing the correct stereochemistry.
Multicomponent Reactions (MCRs) for Pyrrolidine Synthesis
A prominent MCR strategy for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction involving azomethine ylides. Azomethine ylides, which act as three-atom components, can be generated in situ from various precursors, such as the reaction between an α-amino acid and an aldehyde or from N-tosylaziridines. These reactive intermediates then undergo a cycloaddition with a two-atom component (a dipolarophile), typically an activated alkene, to yield highly substituted pyrrolidines. The stereoselectivity of these cycloadditions can often be controlled by the choice of chiral starting materials, catalysts, or reaction conditions, making them suitable for the synthesis of chiral pyrrolidine cores that can be further elaborated to the target compound. For instance, the reaction of an N-aryl-γ-lactam gem-dicarboxylate can be chemoselectively reduced using a sodium borohydride-iodine system to furnish the corresponding cyclic amine diester, preserving the stereochemistry of existing chiral centers. sci-hub.se
Introduction of the 2-Methylphenoxy Moiety
A crucial step in the synthesis is the formation of the ether linkage between the C3 position of the pyrrolidine ring and the 2-methylphenol (o-cresol) fragment, with precise control of the (S)-stereochemistry. This can be achieved through several key transformations starting from a chiral precursor, typically an N-protected (3R)-3-hydroxypyrrolidine, to ensure the desired stereochemical outcome via inversion of configuration.
Stereospecific etherification reactions are paramount for controlling the configuration at the C3 center. Two of the most effective methods are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This classic method involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, the synthesis would start with an N-protected (3R)-3-hydroxypyrrolidine. The hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a suitable leaving group from an activated precursor. However, for this specific ether, a more common approach involves activating the hydroxyl group itself. The alcohol is converted into a good leaving group, such as a mesylate or tosylate. The subsequent reaction with the sodium salt of 2-methylphenol (sodium 2-methylphenoxide) proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter. Therefore, starting with N-protected (3R)-3-mesyloxypyrrolidine and reacting it with sodium 2-methylphenoxide would yield the desired this compound. masterorganicchemistry.comresearchgate.net
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and reliable method for inverting the stereochemistry of a secondary alcohol during C-O bond formation. wikipedia.orgnih.gov This reaction converts an alcohol into various functional groups, including ethers, under mild conditions using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com In this strategy, N-protected (3R)-3-hydroxypyrrolidine is treated with 2-methylphenol in the presence of PPh₃ and DEAD. The reaction proceeds with a clean Walden inversion at the C3 carbon, directly affording the (3S)-ether product. organic-chemistry.org The high stereoselectivity and mild conditions make the Mitsunobu reaction a highly attractive strategy for this key transformation. nih.gov
An alternative approach to forming the C-O ether bond is through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this scenario, the N-protected (3S)-pyrrolidin-3-olate acts as the nucleophile, attacking an electrophilic aromatic ring. For an SNAr reaction to be successful, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (e.g., a halide like fluorine or chlorine).
The synthesis would involve a reaction between N-protected (3S)-3-hydroxypyrrolidine (deprotonated to form the alkoxide) and an activated derivative of 2-methylbenzene, such as 1-fluoro-2-methyl-3,5-dinitrobenzene. The electron-withdrawing nitro groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) leaving group by the pyrrolidin-3-olate nucleophile. The major drawback of this strategy for the specific target compound is the absence of activating EWGs on the 2-methylphenoxy moiety, making the standard SNAr reaction non-viable without significant modification of the aromatic substrate.
Protecting Group Chemistry in the Synthesis of this compound
The pyrrolidine nitrogen is a nucleophilic secondary amine that can interfere with many of the reactions required for synthesis. Therefore, the strategic use of protecting groups is essential to mask its reactivity during key steps like etherification and to enable the selective transformation of other functional groups.
| Protecting Group | Structure | Introduction Reagent(s) | Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation, nucleophiles | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation |
Data sourced from multiple references. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of this compound, the Boc group is a common and effective choice. It is easily introduced using (Boc)₂O and is stable under the basic conditions of a Williamson ether synthesis or the neutral/mildly acidic conditions of a Mitsunobu reaction. The final deprotection is cleanly achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the target secondary amine.
In more complex syntheses, intermediates may possess multiple functional groups that require protection. An orthogonal protection strategy is one that allows for the selective removal of one protecting group in the presence of others by using different, non-interfering reaction conditions. fiveable.mewikipedia.orgbham.ac.uk This approach provides precise control over which part of the molecule reacts at each step. numberanalytics.com
For example, consider a synthetic intermediate that contains an N-Boc protected pyrrolidine and a hydroxyl group elsewhere in the molecule protected as a tert-butyldimethylsilyl (TBDMS) ether. This represents an orthogonal set. The TBDMS group is labile to fluoride ions (e.g., using tetrabutylammonium (B224687) fluoride, TBAF), while the Boc group is stable to these conditions. Conversely, the Boc group can be removed with strong acid, which would not affect the TBDMS ether. This allows for the selective deprotection and subsequent functionalization of either the amine or the alcohol. numberanalytics.com The ability to manipulate one functional group while others remain shielded is a cornerstone of modern complex molecule synthesis. nih.gov
Process Optimization and Scalability Considerations in this compound Synthesis
The successful transition of a synthetic route from a laboratory setting to large-scale industrial production hinges on careful process optimization and scalability considerations. For the synthesis of this compound, a key intermediate in the development of certain therapeutics, ensuring a robust, efficient, and cost-effective process is paramount.
A highly effective and commonly employed method for the stereoselective synthesis of this compound involves the Mitsunobu reaction. missouri.eduwikipedia.orgorganic-chemistry.orgchem-station.com This reaction allows for the formation of the crucial ether linkage between the pyrrolidine ring and the 2-methylphenoxy group with a predictable inversion of stereochemistry. The general principle of the Mitsunobu reaction involves the activation of an alcohol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), enabling nucleophilic attack by a pronucleophile, in this case, a phenol (B47542). missouri.eduwikipedia.org
For the synthesis of the target compound, a common and logical starting material is an enantiomerically pure N-protected (R)-3-hydroxypyrrolidine. The use of the (R)-enantiomer is critical, as the Mitsunobu reaction proceeds with a clean Sₙ2-type inversion of configuration at the chiral center, thus yielding the desired (S)-enantiomer of the product. missouri.edu
A typical synthetic sequence would commence with the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine. This is a crucial step to prevent side reactions and to control the reactivity of the pyrrolidine ring during the subsequent etherification step. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under specific conditions.
The core of the synthesis is the Mitsunobu reaction itself, where the N-protected (R)-3-hydroxypyrrolidine is reacted with 2-methylphenol (o-cresol) in the presence of PPh₃ and an azodicarboxylate.
Table 1: Key Reagents in the Mitsunobu Reaction for this compound Synthesis
| Reagent | Role | Common Examples |
| Chiral Alcohol | Starting material with the opposite stereochemistry | N-Boc-(R)-3-hydroxypyrrolidine |
| Phenol | Nucleophile | 2-Methylphenol (o-cresol) |
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Activates the phosphine | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
The reaction conditions, including the choice of solvent, temperature, and order of addition of reagents, are critical for maximizing the yield and purity of the product while minimizing the formation of byproducts. Tetrahydrofuran (THF) is a commonly used solvent for this transformation. wikipedia.orgorganic-synthesis.com The reaction is typically carried out at reduced temperatures, often starting at 0 °C, with the slow addition of the azodicarboxylate to control the exothermic nature of the reaction and to suppress potential side reactions. organic-synthesis.com
Following the Mitsunobu reaction, the final step is the deprotection of the nitrogen atom to yield the free base of this compound. The choice of deprotection method depends on the protecting group used. For a Boc group, acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, are typically employed.
From a process optimization and scalability perspective, several factors need to be addressed:
Reagent Cost and Availability: For large-scale production, the cost and reliable supply of all starting materials and reagents are critical. While the core reagents for the Mitsunobu reaction are commercially available, their cost can be a significant factor.
Byproduct Removal: A major challenge in scaling up the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine (B178648) byproduct. chem-station.com These byproducts can complicate the purification of the desired product. Strategies to address this include the use of polymer-bound reagents or alternative phosphines that facilitate easier separation.
Reaction Concentration and Throughput: Optimizing the reaction concentration (molarity) is crucial to maximize reactor throughput without compromising reaction performance or safety.
Work-up and Purification: The development of a simple and efficient work-up and purification protocol is essential for industrial-scale synthesis. This may involve extraction, crystallization, or chromatography. For large-scale production, a process that avoids column chromatography is highly desirable due to cost and time considerations. Crystallization of the final product or a salt form is often the preferred method for purification.
Safety Considerations: The azodicarboxylates used in the Mitsunobu reaction are potentially hazardous and require careful handling, especially on a large scale. A thorough safety assessment is necessary to ensure safe operation.
Stereochemical Control and Enantiomeric Purity Assessment of 3s 3 2 Methylphenoxy Pyrrolidine
Mechanisms Governing Stereocontrol in the Formation of the (3S) Configuration
The establishment of the (3S) stereocenter in 3-(2-Methylphenoxy)pyrrolidine is a testament to the power of stereoselective synthesis. While specific, detailed mechanisms for the direct synthesis of this exact molecule are not extensively published in readily available literature, the principles of stereocontrol in the formation of substituted pyrrolidines are well-established and can be applied by extension. Common strategies often rely on the use of chiral starting materials or chiral catalysts to direct the formation of the desired enantiomer.
One prevalent approach involves the use of a "chiral pool," where a readily available enantiomerically pure starting material, such as (S)-proline or a derivative, serves as the foundation for the synthesis. mdpi.com In such a scenario, the inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, ultimately leading to the desired (3S) configuration in the final product.
Alternatively, asymmetric catalysis offers a powerful route to enantiomerically enriched pyrrolidines from achiral or racemic precursors. Various catalytic systems have been developed for the synthesis of substituted pyrrolidines with high stereocontrol. These include:
1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide with a dipolarophile. The use of chiral catalysts, often based on metals like silver or copper, can effectively control the facial selectivity of the cycloaddition, leading to a high degree of enantioselectivity. acs.orgua.es The catalyst forms a chiral complex with one of the reactants, creating a sterically defined environment that favors the formation of one enantiomer over the other.
Copper-Promoted Intramolecular Aminooxygenation: In this strategy, an alkene bearing a sulfonamide group can undergo an intramolecular cyclization catalyzed by a copper(II) species to form a pyrrolidine (B122466) ring. The stereochemistry of the substituents on the starting alkene can direct the diastereoselectivity of the cyclization, leading to the preferential formation of a specific stereoisomer. nih.gov
Palladium-Catalyzed Hydroarylation: This method allows for the direct addition of an aryl group to a pyrroline (B1223166) ring. The use of chiral ligands in conjunction with a palladium catalyst can induce enantioselectivity, favoring the formation of one enantiomer of the resulting 3-arylpyrrolidine. researchgate.net
The choice of a specific synthetic route and the mechanism governing its stereocontrol are critical for the efficient and selective production of (3S)-3-(2-Methylphenoxy)pyrrolidine.
Analysis of Diastereoselectivity and Enantioselectivity in Synthetic Pathways
In any stereoselective synthesis, a thorough analysis of the product mixture is essential to determine the success of the stereocontrol. This involves quantifying the diastereoselectivity and enantioselectivity of the reaction.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing substituted pyrrolidines, multiple stereocenters can be formed, leading to the possibility of different diastereomers. For example, in a 1,3-dipolar cycloaddition, both endo and exo transition states are possible, which can lead to the formation of two different diastereomers. scholaris.ca The diastereomeric ratio (d.r.) is a measure of this selectivity and is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatographic methods. High diastereoselectivity is often a prerequisite for achieving high enantioselectivity. Many modern synthetic methods for pyrrolidines report high to excellent diastereoselectivity. ua.esnih.govscholaris.carsc.orgacs.org
Enantioselectivity , on the other hand, describes the preferential formation of one enantiomer over its mirror image. It is quantified by the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. A high enantiomeric excess is crucial for pharmaceutical intermediates like this compound, as often only one enantiomer possesses the desired therapeutic activity. Various catalytic asymmetric syntheses of pyrrolidine derivatives have reported high enantioselectivities, often exceeding 90% ee. rsc.orgresearchgate.netnih.gov
The analysis of both diastereoselectivity and enantioselectivity provides crucial feedback for optimizing reaction conditions to maximize the yield of the desired (3S)-enantiomer.
Methodologies for Enantiomeric Excess (ee) Determination
Once a synthetic route to this compound has been established, robust analytical methods are required to accurately determine its enantiomeric purity. Several techniques are commonly employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.
Table 1: Chiral Chromatography for Enantiomeric Excess Determination
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
|---|---|---|
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase. |
| Common CSPs | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type, cyclodextrin-based. | Cyclodextrin (B1172386) derivatives, chiral polysiloxanes. |
| Advantages | Wide applicability, high resolution, can be used for both analytical and preparative separations. | High efficiency, suitable for volatile and thermally stable compounds. |
| Considerations | Method development can be time-consuming, requiring screening of different CSPs and mobile phases. | Limited to volatile and thermally stable analytes; derivatization may be necessary. |
For a compound like 3-(2-Methylphenoxy)pyrrolidine, chiral HPLC would be a highly suitable method for determining its enantiomeric excess. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the (S)- and (R)-enantiomers, which is necessary for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy, a powerful tool for structural elucidation, can also be adapted for the determination of enantiomeric excess. In an achiral environment, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.
One common approach is the use of chiral shift reagents (CSRs) , which are typically lanthanide complexes with chiral ligands. nih.gov These reagents form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. The integration of these separated signals allows for the calculation of the enantiomeric excess.
Another related technique involves the use of chiral derivatizing agents (CDAs) . The analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio and, consequently, the enantiomeric excess of the original analyte. researchgate.net
Table 2: NMR-Based Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Shift Reagents (CSRs) | Formation of transient diastereomeric complexes with a chiral lanthanide reagent, leading to separation of NMR signals for the enantiomers. | Non-destructive, relatively fast measurement. | Line broadening can occur, sensitivity may be lower than chromatography, requires careful optimization of reagent concentration. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra. | Can provide large chemical shift differences, often leading to better resolution. | Requires a chemical reaction, potential for kinetic resolution, may require purification of diastereomers. |
For this compound, the nitrogen atom of the pyrrolidine ring can act as a Lewis base and coordinate with a chiral shift reagent, making this a viable method for ee determination.
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule rotates plane-polarized light to an equal but opposite extent. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration.
The enantiomeric excess of a sample can be calculated using the following formula:
ee (%) = ([α]observed / [α]max) x 100
where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
While polarimetry is a relatively simple and rapid technique, its accuracy for determining enantiomeric excess is generally lower than that of chromatographic or NMR methods. It is highly sensitive to impurities and experimental conditions. However, it serves as a quick and valuable tool for a preliminary assessment of enantiomeric purity and for confirming the identity of a specific enantiomer if its specific rotation is known. The specific rotation of enantiomerically pure this compound would be a critical piece of data for its characterization.
Advanced Structural Elucidation and Characterization of 3s 3 2 Methylphenoxy Pyrrolidine and Its Precursors
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like (3S)-3-(2-Methylphenoxy)pyrrolidine. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
The synthesis of this compound involves the coupling of (3S)-3-hydroxypyrrolidine and 2-methylphenol. The structural features of the final compound can be anticipated by analyzing the spectra of its precursors and through the application of various NMR techniques.
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring protons, the aromatic protons of the 2-methylphenoxy group, and the methyl group protons.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
2D NMR Spectroscopy is crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the aromatic system. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the pyrrolidine ring and the 2-methylphenoxy group via the ether linkage. sdsu.eduprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for confirming the stereochemistry at the C3 position of the pyrrolidine ring.
Predicted NMR Data for this compound:
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine CH₂ (C2, C5) | 2.8 - 3.5 |
| Pyrrolidine CH₂ (C4) | 1.8 - 2.4 |
| Pyrrolidine CH (C3) | 4.6 - 5.0 |
| Aromatic CH | 6.8 - 7.2 |
| Ar-CH₃ | 2.2 - 2.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine C2, C5 | 45 - 55 |
| Pyrrolidine C4 | 30 - 40 |
| Pyrrolidine C3 | 70 - 80 |
| Aromatic C (quaternary) | 120 - 160 |
| Aromatic CH | 110 - 130 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The exact mass can be calculated and compared to the experimentally determined value.
Table 3: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. researchgate.netwvu.edu One likely fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the formation of a 2-methylphenoxide ion and a pyrrolidinyl cation. Another expected fragmentation is the loss of the 2-methylphenoxy group, resulting in a pyrrolidinyl fragment. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic groups, C-O-C stretch of the ether linkage, and C=C stretches of the aromatic ring. sci-hub.se
Raman Spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman spectra would also show characteristic bands for the aromatic ring and the pyrrolidine ring vibrations. researchgate.netresearchgate.net
Table 4: Predicted IR and Raman Active Vibrational Modes
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C-O-C Stretch (ether) | 1000 - 1300 | IR |
X-ray Crystallography of Crystalline this compound Derivatives or Key Intermediates
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While obtaining suitable crystals of this compound itself may be challenging, the formation of crystalline derivatives, such as its hydrochloride or other salts, could facilitate crystallographic analysis. Such a study would unequivocally confirm the relative and absolute stereochemistry of the molecule, providing precise bond lengths, bond angles, and torsional angles. As of the current literature survey, no public X-ray crystallographic data for this compound or its immediate derivatives are available.
Lack of Publicly Available Data Prevents Detailed Chiroptical Analysis of this compound
Despite a comprehensive search of scientific literature and databases, no specific research findings, data tables, or detailed analyses concerning the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for the absolute configuration assignment of This compound and its precursors could be located. While VCD and ECD are powerful and appropriate techniques for such structural elucidation, it appears that studies applying these specific methods to this particular compound have not been published in the accessible public domain.
The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. Techniques like VCD and ECD, which measure the differential absorption of left and right circularly polarized light, provide invaluable information on the three-dimensional arrangement of atoms in a molecule. In conjunction with quantum chemical calculations, these methods can unambiguously establish the absolute stereochemistry of a chiral center.
For a molecule like this compound, one would anticipate that VCD spectroscopy would be highly sensitive to the vibrations of the chiral pyrrolidine ring and its substituent, offering a unique fingerprint for the (S)-enantiomer. Similarly, ECD spectroscopy would probe the electronic transitions within the molecule, with the chromophoric 2-methylphenoxy group being a key contributor to the observed Cotton effects, which would be mirror images for the (S) and (R) enantiomers.
A typical research endeavor to assign the absolute configuration would involve the following hypothetical steps, for which no specific data for the target compound was found:
Synthesis and Isolation: Synthesis of 3-(2-Methylphenoxy)Pyrrolidine and separation of the (S)- and (R)-enantiomers, or asymmetric synthesis to yield the (3S) enantiomer. The synthesis of precursors, such as a protected (S)-3-hydroxypyrrolidine and 2-methylphenol, would also be a necessary prerequisite.
Experimental Spectra Measurement: Recording the VCD and ECD spectra of the purified this compound in a suitable solvent.
Computational Modeling: Performing quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the theoretical VCD and ECD spectra for both the (S) and (R) configurations of the molecule. This would involve a conformational search to identify the most stable geometries of the compound.
Spectral Comparison: A direct comparison of the experimental spectra with the calculated spectra for the (S) and (R)-enantiomers. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.
Without access to published studies containing this experimental and computational data for this compound, a detailed and scientifically accurate article on its advanced structural elucidation using VCD and ECD, as per the requested outline, cannot be generated. The principles of these techniques are well-established, but their specific application to this compound is not documented in available scientific literature.
Computational and Theoretical Investigations of 3s 3 2 Methylphenoxy Pyrrolidine
Conformational Analysis and Conformational Energy Landscapes
A critical first step in understanding the behavior of a flexible molecule like (3S)-3-(2-Methylphenoxy)pyrrolidine would be a thorough conformational analysis. This process involves identifying the various spatial arrangements of the atoms (conformers) and determining their relative stabilities.
Methodology:
Systematic or Stochastic Searches: To explore the potential energy surface, computational chemists would employ systematic grid searches or, more commonly for flexible molecules, stochastic methods like Monte Carlo or molecular dynamics simulations.
Energy Calculations: The energy of each identified conformer would be calculated using quantum mechanics (QM) methods, often starting with a less computationally expensive method like a semi-empirical or a small basis set density functional theory (DFT) calculation, followed by refinement with higher-level theory (e.g., larger basis sets, inclusion of electron correlation).
Expected Outcome: The result of this analysis would be a conformational energy landscape, a map that illustrates the relative energies of the different conformers and the energy barriers between them. This would reveal the most stable, low-energy conformations that the molecule is likely to adopt.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Methodology:
Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be employed to optimize the geometry and calculate electronic properties.
Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Expected Data Table:
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -X.XX eV |
| LUMO Energy | +Y.YY eV |
| HOMO-LUMO Gap | Z.ZZ eV |
| Dipole Moment | D.DD Debye |
| Mulliken Atomic Charges | (List of charges on key atoms) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD/ECD Spectra)
Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
Methodology:
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C). These theoretical shifts would be compared to experimental data if available.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): For a chiral molecule like this compound, VCD and ECD spectra are powerful tools for determining the absolute configuration. Calculations of these spectra would involve computing the vibrational or electronic transition properties, respectively.
Expected Data Table:
| Atom (Hypothetical) | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C1' | 1XX.X | - |
| C2' | 1YY.Y | - |
| C2 | 5Z.Z | A.AA |
| C3 | 7W.W | B.BB |
| ... | ... | ... |
Mechanistic Studies of Reactions Involving this compound using DFT Methods
Should this molecule be involved in chemical reactions, DFT methods would be a powerful tool to elucidate the reaction mechanisms.
Methodology:
Locating Transition States: Computational chemists would search for the transition state structures connecting reactants to products. This involves optimization algorithms that find the saddle points on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state would provide the activation energy, offering insights into the reaction kinetics.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing a dynamic picture of its conformational flexibility and interactions with its environment, such as a solvent.
Methodology:
Force Field Selection: A suitable classical force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the inter- and intramolecular forces.
System Setup: The this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water).
Simulation Run: The system would be simulated for a period of nanoseconds or even microseconds, with the trajectory of all atoms being saved at regular intervals.
Analysis: The resulting trajectory would be analyzed to study conformational changes, hydrogen bonding dynamics with the solvent, and other dynamic properties.
Expected Outcome: MD simulations would provide a detailed understanding of how the solvent influences the conformational preferences of the molecule and would reveal dynamic processes that are not accessible through static quantum chemical calculations.
Reactivity and Mechanistic Understanding of 3s 3 2 Methylphenoxy Pyrrolidine
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and readily participates in a variety of reactions.
Alkylation: The secondary amine of the pyrrolidine can be alkylated to form tertiary amines. For instance, the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) serves as a key step in the synthesis of some pharmaceutical compounds. figshare.com The reaction proceeds through the formation of an azetidinium ion intermediate. figshare.com While direct alkylation of (3S)-3-(2-Methylphenoxy)pyrrolidine is not explicitly detailed in the provided results, this general reactivity pattern of pyrrolidines is well-established.
Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides or anhydrides yields the corresponding amides. This reaction is a common strategy in the synthesis of various biologically active molecules. For example, N-acyl pyrrolines are used in palladium-catalyzed arylation reactions. chemrxiv.org The synthesis of Captopril, an ACE inhibitor, involves the reaction of L-proline methyl ester with an acyl chloride derivative. nih.gov
Sulfonylation: The pyrrolidine nitrogen can also be sulfonylated using sulfonyl chlorides to form sulfonamides. For instance, a visible-light-induced photoredox-catalyzed reaction of linear 1,5-dienes with sulfonyl chlorides can produce sulfonylated pyrrolinones. nih.gov
A summary of representative alkylation, acylation, and sulfonylation reactions involving the pyrrolidine nitrogen is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halides | Tertiary amine |
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
Amides: As mentioned above, amides are readily formed by the acylation of the pyrrolidine nitrogen. This transformation is fundamental in peptide synthesis and the creation of numerous pharmaceuticals. chegg.comgoogle.com The reaction typically involves the use of a carboxylic acid activated with a coupling agent or an acyl chloride.
Ureas: The reaction of the pyrrolidine nitrogen with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas.
Carbamates: Carbamates are formed by the reaction of the pyrrolidine nitrogen with chloroformates or by reacting it with an alcohol in the presence of a phosgene (B1210022) equivalent. The carbamate (B1207046) group is a key structural motif in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding. nih.gov
The table below summarizes the formation of amides, ureas, and carbamates from the pyrrolidine nitrogen.
| Product Type | Reagents |
| Amide | Carboxylic acid + coupling agent, or Acyl chloride |
| Urea | Isocyanate, or Carbamoyl chloride |
| Carbamate | Chloroformate, or Alcohol + Phosgene equivalent |
Reactions at the Pyrrolidine Ring Carbons
The carbon atoms of the pyrrolidine ring can also be functionalized, although this is often more challenging than reactions at the nitrogen atom.
Electrophilic Functionalization: The pyrrolidine ring itself is generally electron-rich and thus more susceptible to electrophilic attack. However, the introduction of activating groups can facilitate such reactions. For instance, the synthesis of spirooxindole-pyrrolidine hybrids can be achieved through a one-pot three-component (3+2) cycloaddition reaction of an azomethine ylide with a dipolarophile. nih.gov
Nucleophilic Functionalization: Nucleophilic attack on the pyrrolidine ring typically requires the presence of an electron-withdrawing group or the formation of a cationic intermediate. For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine proceeds via nucleophilic aromatic substitution. nih.gov The functionalization of 2-R-3-nitropyridines with thiols also demonstrates nucleophilic substitution on a heterocyclic ring. nih.gov
Ring-Opening: The pyrrolidine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For example, the reductive opening of a piperazine (B1678402) ring can lead to the formation of prolinol. nih.gov
Ring-Expansion: Ring expansion of pyrrolidine derivatives can be a useful synthetic strategy to access larger heterocyclic systems. For example, optically active 3-hydroxypiperidines can be formed from pyrrolidinemethanol derivatives. documentsdelivered.com Another example is the expansion of a substituted cyclobutane (B1203170) ring to a five-membered pyrrolidine ring. researchgate.net Nucleophilic ring expansions of epoxides and oxetanes with dimethylsulfoxonium methylide provide a general method for synthesizing optically active four- and five-membered cyclic ethers. organic-chemistry.org
Reactivity of the 2-Methylphenoxy Moiety
The 2-methylphenoxy group is an aromatic ether. The reactivity of this moiety is primarily centered on the aromatic ring and the ether linkage.
Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic aromatic substitution by the electron-donating ether group. The directing effect of the ether and methyl groups will influence the position of substitution.
Ether Cleavage: The ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI.
Oxidation: The methyl group on the phenoxy ring can potentially be oxidized to a carboxylic acid or an alcohol under appropriate conditions.
Electrophilic Aromatic Substitution Reactions
Direct experimental data on the electrophilic aromatic substitution (EAS) of this compound is not documented in the literature. However, the outcome of such reactions can be predicted by assessing the directing effects of the substituents on the phenoxy ring.
The phenoxy group (an ether) and the methyl group are both activating and ortho, para-directing substituents. libretexts.org This activation stems from the ability of the oxygen's lone pairs and the methyl group's hyperconjugation to donate electron density into the aromatic ring, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack. libretexts.org
In the case of this compound, the substituents are positioned at C1 (the ether linkage) and C2 (the methyl group). The potential sites for electrophilic attack are C3, C4, C5, and C6.
Directing Effects: The powerful ether group strongly directs ortho (C6) and para (C4). The methyl group weakly directs ortho (C3) and para (C5).
Steric Hindrance: The position ortho to the bulky pyrrolidine-ether linkage (C6) and the position between the two existing substituents (C3) would experience significant steric hindrance.
Predicted Regioselectivity: Consequently, electrophilic attack is most likely to occur at the C4 position (para to the strongly activating ether group) and to a lesser extent at the C6 position (ortho to the ether but sterically hindered). The C5 position is less favored as it is meta to the powerful ether director.
A summary of predicted regioselectivity for common EAS reactions is presented below.
| Reaction Type | Reagent/Catalyst | Predicted Major Product | Predicted Minor Product(s) |
| Nitration | HNO₃ / H₂SO₄ | (3S)-3-(4-Nitro-2-methylphenoxy)pyrrolidine | (3S)-3-(6-Nitro-2-methylphenoxy)pyrrolidine |
| Halogenation | Br₂ / FeBr₃ | (3S)-3-(4-Bromo-2-methylphenoxy)pyrrolidine | (3S)-3-(6-Bromo-2-methylphenoxy)pyrrolidine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (3S)-3-(4-Acyl-2-methylphenoxy)pyrrolidine | (3S)-3-(6-Acyl-2-methylphenoxy)pyrrolidine |
| Sulfonation | Fuming H₂SO₄ | (3S)-3-(4-Sulfonyl-2-methylphenoxy)pyrrolidine | (3S)-3-(6-Sulfonyl-2-methylphenoxy)pyrrolidine |
Functionalization of the Methyl Group
The methyl group attached to the aromatic ring is a potential site for functionalization through free-radical or oxidative pathways.
Free-Radical Halogenation: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide). This would lead to the formation of (3S)-3-(2-(Bromomethyl)phenoxy)pyrrolidine. This benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution to introduce a variety of other functional groups.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This reaction would yield 2-((S)-pyrrolidin-3-yloxy)benzoic acid. The conditions for this reaction would need to be carefully controlled to avoid oxidation of the pyrrolidine ring.
Catalytic Applications of this compound as a Ligand or Organocatalyst
The structure of this compound, featuring a chiral secondary amine, makes it a candidate for applications in asymmetric catalysis, either as an organocatalyst or as a chiral ligand for a metal center. nih.govmdpi.com
As an Organocatalyst: The pyrrolidine scaffold is a cornerstone of organocatalysis, famously exemplified by proline and its derivatives. mdpi.com The secondary amine of this compound can participate in enamine or iminium ion catalysis. For instance, in an aldol (B89426) or Michael reaction, the amine could react with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate, which would then attack an electrophile. The chiral environment provided by the (S)-configured pyrrolidine ring and the bulky 2-methylphenoxy group could induce stereoselectivity, leading to an enantiomerically enriched product. mdpi.com
As a Chiral Ligand: The nitrogen atom of the pyrrolidine ring is a Lewis base and can act as a ligand, coordinating to a transition metal center (e.g., Palladium, Rhodium, Copper, Iron). rsc.orgresearchgate.net The ether oxygen could potentially act as a second coordinating atom, forming a bidentate chelate. The chirality of the ligand is crucial in asymmetric catalysis, where it can create a chiral environment around the metal, influencing the stereochemical outcome of reactions like asymmetric hydrogenations, allylic substitutions, or cross-coupling reactions. rsc.orgnih.gov The steric bulk of the 2-methylphenoxy group would likely play a significant role in defining the geometry of the metal complex and the enantioselectivity of the catalyzed reaction.
Kinetic and Spectroscopic Studies for Reaction Mechanism Elucidation
While specific kinetic or detailed spectroscopic studies for the title compound are not available, standard analytical techniques would be employed to characterize it and study its reaction mechanisms.
NMR Spectroscopy:
¹H NMR: The spectrum would show distinct signals for the pyrrolidine ring protons, the aromatic protons (in the 1,2,3-trisubstituted region), the single aromatic methyl group, and a broad singlet for the N-H proton. The chiral center at C3 would render the pyrrolidine protons diastereotopic, leading to more complex splitting patterns.
¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.
Mass Spectrometry (MS): This would be used to confirm the molecular weight (177.24 g/mol ) and to study fragmentation patterns, which could help identify the different parts of the molecule.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), C-O-C ether stretching (around 1200-1250 cm⁻¹), and aromatic C=C bending vibrations. mdpi.com
Kinetic Studies: To understand a potential catalytic cycle involving this compound, kinetic studies would be essential. For example, by varying the concentrations of the substrate, catalyst, and any reagents, the reaction order with respect to each component could be determined. This information is vital for proposing and validating a reaction mechanism. Techniques like in-situ IR or NMR spectroscopy could be used to monitor the concentration of reactants, intermediates, and products over time. mdpi.com
Derivatization and Functionalization Strategies for Expanding the Chemical Space of 3s 3 2 Methylphenoxy Pyrrolidine
Synthesis of Analogues with Varied Substitutions on the Pyrrolidine (B122466) Ring
The pyrrolidine ring is a key pharmacophore found in numerous natural products and synthetic drugs. nih.gov Its modification is a primary strategy for modulating physicochemical properties and biological activity. For (3S)-3-(2-Methylphenoxy)pyrrolidine, substitutions can be introduced at the nitrogen atom or the carbon atoms of the ring.
N-Substitution: The secondary amine of the pyrrolidine ring is the most accessible site for functionalization. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide array of substituents.
N-Alkylation: The reaction of the pyrrolidine nitrogen with various alkyl halides or equivalents can introduce linear, branched, or cyclic alkyl groups. Metal-free catalytic systems, for instance using triarylboranes, have been shown to facilitate the N-alkylation of amines with esters under mild conditions. rsc.org Another common method involves using a base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent to deprotonate the amine, followed by reaction with an alkyl halide. organic-chemistry.orgorganic-chemistry.org The use of ionic liquids as a medium for these reactions has been shown to be efficient and environmentally favorable. organic-chemistry.org A notable consideration in the alkylation with 3-chloropropylamines is the potential for intramolecular cyclization to form a reactive azetidinium ion intermediate. nih.gov
N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amide derivatives. These reactions are typically high-yielding and introduce functionalities that can alter electronic properties and hydrogen bonding capabilities.
Reductive Amination: The pyrrolidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted analogues.
C-Substitution: Introducing substituents at the carbon atoms (C2, C4, C5) of the pyrrolidine ring requires more complex synthetic strategies, often involving C-H activation or starting from pre-functionalized pyrrolidine precursors.
C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Redox-neutral α-C–H arylation of pyrrolidines has been achieved using quinone monoacetals as oxidants, providing a direct route to α-aryl-substituted pyrrolidines. nih.gov Palladium-catalyzed C(sp³)–H activation has also been employed for the stereoselective synthesis of functionalized pyrrolidines. nih.gov Iridium-based catalysts have shown potential for directing C-H activation at remote positions (gamma and delta carbons) in aliphatic chains, a strategy that could potentially be adapted for functionalizing the pyrrolidine ring. rsc.org
Synthesis from Substituted Precursors: An alternative approach is to synthesize the target molecule from a pyrrolidine ring that already contains the desired substitution pattern. For example, derivatives of 4-hydroxyproline (B1632879) are common starting materials for synthesizing various substituted pyrrolidine-containing drugs. nih.gov
| Position | Modification Type | Reagents/Conditions | Potential Analogue Structure | Reference |
| N-1 | Alkylation | R-X (X=Cl, Br, I), K₂CO₃, DMF | organic-chemistry.org | |
| N-1 | Acylation | R-COCl, Et₃N, CH₂Cl₂ | nih.gov | |
| N-1 | Reductive Amination | RCHO, NaBH(OAc)₃ | ||
| C-2/C-5 | Arylation (C-H Activation) | Aryl-Br, Quinone monoacetal, DABCO | nih.gov | |
| C-4 | Hydroxylation (from precursor) | Start from 4-hydroxyproline | nih.gov |
Table 1: Potential Strategies for Pyrrolidine Ring Substitution.
Introduction of Diverse Functional Groups on the Aryl Moiety
The 2-methylphenoxy group offers another platform for derivatization through electrophilic or nucleophilic aromatic substitution. The existing methyl and alkoxy groups are ortho-, para-directing activators, influencing the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the positions ortho or para to the activating ether and methyl groups.
Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group, which can be subsequently reduced to an amine, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst could introduce alkyl or acyl groups onto the aromatic ring.
Oxidative Functionalization: The redox properties of sterically hindered phenols linked to pyrrolidine rings have been studied. researchgate.net It was found that these compounds can be oxidized to form stable phenoxy radicals. While the 2-methylphenoxy group is not sterically hindered to the same extent, oxidative coupling reactions could be a potential pathway for dimerization or polymerization.
| Reaction Type | Reagents/Conditions | Potential Functional Group | Expected Position(s) | Reference |
| Halogenation | NBS or NCS, CCl₄ | -Br or -Cl | 4, 6 | |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | 4, 6 | |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R | 4, 6 | |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | 4, 6 | |
| Oxidation | e.g., PbO₂ | Phenoxy Radical | - | researchgate.net |
Table 2: Potential Strategies for Aryl Moiety Functionalization.
Formation of Fused and Spirocyclic Systems Incorporating the Pyrrolidine Core
Building upon the this compound scaffold to create more rigid and three-dimensional fused or spirocyclic systems can lead to compounds with novel conformational properties.
Fused Systems: These systems involve sharing a bond between the pyrrolidine ring and a new ring. They can be constructed via intramolecular cyclization reactions. For example, if a suitable electrophilic group were introduced onto the pyrrolidine nitrogen and a nucleophilic site on the aryl ring (or vice-versa), an intramolecular cyclization could form a fused polycyclic system. researchgate.net Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming fused ring systems, though this would require the generation of a diene on a precursor derived from the parent molecule. diva-portal.org
Spirocyclic Systems: Spirocycles, where two rings share a single atom, are increasingly important motifs in drug discovery. nih.gov A well-established method for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. The azomethine ylide can be generated in situ from the pyrrolidine nitrogen and an adjacent carbon. For instance, reaction of a pyrrolidine derivative with an aldehyde or ketone can generate an ylide that then reacts with an alkene to form a spiro-pyrrolidine. nih.govresearchgate.net
| System Type | Synthetic Strategy | Key Reaction | General Outcome | Reference |
| Fused | Intramolecular Cyclization | Pictet-Spengler type | Polycyclic amine | researchgate.net |
| Fused | Cycloaddition | Diels-Alder ([4+2]) | Fused carbocycle/heterocycle | diva-portal.org |
| Spirocyclic | 1,3-Dipolar Cycloaddition | Azomethine ylide + alkene | Spiro[pyrrolidine-X,Y'-heterocycle] | nih.govresearchgate.net |
| Spirocyclic | Intramolecular Alkylation | Nucleophilic substitution | Spiro-fused ring system |
Table 3: Strategies for Fused and Spirocyclic System Formation.
Development of Polymeric or Supramolecular Assemblies Using this compound
While no specific examples exist for this compound, its structural features suggest potential for its use as a building block in larger molecular assemblies.
Polymeric Assemblies: To be used as a monomer, the molecule would need to be modified to contain a polymerizable group.
Vinyl Polymerization: Introduction of a vinyl group, for example by N-vinylation, would create a monomer analogous to N-vinylpyrrolidone (NVP), which is known to undergo various forms of radical polymerization, including controlled methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. mdpi.commdpi.com This would lead to polymers with pendant (3S)-3-(2-methylphenoxy)pyrrolidinyl groups.
Ring-Opening Polymerization: While the pyrrolidine ring itself is stable, it could be incorporated into a larger, strained heterocyclic monomer that could undergo ring-opening polymerization.
Metallo-Supramolecular Polymers: By attaching chelating ligands (like terpyridine) to the core molecule, self-assembly with metal ions could produce metallo-supramolecular polymers. nih.gov
Supramolecular Assemblies: Supramolecular structures are formed through non-covalent interactions. The this compound scaffold has features conducive to self-assembly.
Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor. If converted to a secondary amide via N-acylation, it could act as both a donor and acceptor, promoting the formation of ordered structures.
π-π Stacking: The phenoxy group provides a platform for aromatic π-π stacking interactions, which can drive the organization of molecules in solution or the solid state.
Host-Guest Chemistry: The molecule could potentially act as a guest within a larger host molecule (e.g., a cyclodextrin (B1172386) or calixarene) or be functionalized to act as a host itself. The self-assembly of peptides and tetrapyrroles, driven by a combination of these forces, demonstrates the power of this approach in creating complex, functional architectures. mdpi.com
Synthetic Utility of 3s 3 2 Methylphenoxy Pyrrolidine As a Chiral Intermediate
Application in the Construction of Complex Molecular Architectures with Defined Stereochemistry
The inherent chirality of (3S)-3-(2-Methylphenoxy)pyrrolidine makes it an excellent starting point for the synthesis of complex molecules where specific stereoisomers are required for biological activity. The pyrrolidine (B122466) ring acts as a rigid scaffold, positioning the 2-methylphenoxy group in a defined spatial orientation. This is crucial for interactions with biological targets such as receptors and enzymes, which are themselves chiral.
A prime example of the utility of related 3-substituted pyrrolidines is in the synthesis of selective muscarinic receptor antagonists. For instance, the M3 selective antagonist Darifenacin, used for treating overactive bladder, features a (S)-3-substituted pyrrolidine core. rasayanjournal.co.innih.gov The synthesis of Darifenacin and its analogs often involves the coupling of a chiral 3-hydroxypyrrolidine or a related derivative with a side chain. The stereochemistry at the 3-position of the pyrrolidine ring is critical for the drug's affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes. nih.govresearchgate.net
By employing this compound, medicinal chemists can design and synthesize novel analogs of such drugs. The 2-methylphenoxy group can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile. The synthesis would typically involve N-alkylation of the pyrrolidine nitrogen with a suitable electrophile, attaching the rest of the desired molecular framework.
Precursor in Stereoselective Total Synthesis Efforts
The principles guiding the use of this compound in constructing complex molecules also apply to its role as a precursor in total synthesis. While a specific total synthesis employing this exact intermediate is not prominently documented in publicly available literature, its potential is evident from synthetic strategies targeting molecules with a 3-aryloxypyrrolidine motif.
The synthesis of various biologically active natural products and designed molecules relies on the availability of chiral building blocks. The stereoselective synthesis of densely substituted pyrrolidines is an active area of research, often utilizing methods like 1,3-dipolar cycloaddition reactions. acs.orgchemistryviews.orgnih.gov this compound can be considered a product of such a stereoselective synthesis, which can then be elaborated further.
For example, in a hypothetical total synthesis, the pyrrolidine nitrogen of this compound could be protected, followed by functionalization of the aromatic ring of the phenoxy group. Alternatively, the nitrogen could be incorporated into a larger heterocyclic system. The fixed stereocenter at C3 would guide the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis.
Role in the Development of Novel Synthetic Methodologies
The demand for enantiomerically pure compounds in the pharmaceutical industry drives the development of new synthetic methods. nih.gov Chiral intermediates like this compound play a dual role in this context: they are often the target of new stereoselective synthetic methods, and they can also be used as chiral ligands or auxiliaries in the development of other asymmetric transformations.
The synthesis of 3-substituted pyrrolidines can be achieved through various stereoselective routes, including those starting from the chiral pool (e.g., amino acids), or through asymmetric catalysis. The development of a robust and scalable synthesis of this compound itself would be a significant methodological advancement.
Furthermore, this chiral pyrrolidine derivative can serve as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. For instance, the pyrrolidine nitrogen can be functionalized with phosphine (B1218219) groups or other coordinating moieties to create bidentate or tridentate ligands for transition metal-catalyzed reactions. The chirality of the pyrrolidine backbone can induce asymmetry in the catalytic cycle, leading to the formation of one enantiomer of the product in excess.
Use as a Scaffold for Library Synthesis in Chemical Space Exploration
In modern drug discovery, the exploration of vast areas of chemical space is essential for identifying new lead compounds. This is often achieved through the synthesis of compound libraries, which are collections of structurally related molecules. This compound is an excellent scaffold for such libraries due to its inherent three-dimensionality and the presence of multiple points for diversification.
Starting from this single chiral intermediate, a large and diverse library of compounds can be generated. The pyrrolidine nitrogen can be readily alkylated, acylated, or arylated with a wide range of substituents. Additionally, the 2-methylphenoxy group offers further opportunities for modification, such as electrophilic aromatic substitution to introduce additional functional groups on the phenyl ring.
Below is a hypothetical table illustrating how a library could be constructed from this compound:
| Entry | R1 (Substituent on Pyrrolidine Nitrogen) | R2 (Substituent on Phenoxy Ring) | Resulting Compound Structure |
| 1 | Benzyl | H | (3S)-1-Benzyl-3-(2-methylphenoxy)pyrrolidine |
| 2 | 4-Fluorobenzyl | H | (3S)-1-(4-Fluorobenzyl)-3-(2-methylphenoxy)pyrrolidine |
| 3 | Acetyl | H | 1-((3S)-3-(2-Methylphenoxy)pyrrolidin-1-yl)ethan-1-one |
| 4 | Benzyl | 4-Bromo | (3S)-1-Benzyl-3-(4-bromo-2-methylphenoxy)pyrrolidine |
| 5 | Benzyl | 4-Nitro | (3S)-1-Benzyl-3-(2-methyl-4-nitrophenoxy)pyrrolidine |
This systematic modification allows for a thorough exploration of the structure-activity relationship (SAR), helping to identify the key structural features required for a desired biological activity. nih.gov
Emerging Research Directions and Future Perspectives in the Chemistry of 3s 3 2 Methylphenoxy Pyrrolidine
Development of More Sustainable and Efficient Synthetic Routes (e.g., Flow Chemistry, Green Chemistry)
The pursuit of greener and more efficient methods for synthesizing pyrrolidine (B122466) derivatives is a key area of contemporary research. nih.govrsc.org This includes the adoption of principles of green chemistry, such as using renewable resources, reducing waste, and employing less hazardous chemical syntheses. jddhs.com
Flow Chemistry:
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis of pyrrolidines and other nitrogen heterocycles is a growing area of interest. researchgate.netuc.pt For instance, the use of modular flow reactors has been demonstrated for the synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions, which could be adapted for the synthesis of (3S)-3-(2-Methylphenoxy)pyrrolidine precursors. researchgate.net Furthermore, flow chemistry has been successfully employed in the synthesis of various pharmaceutically important compounds with core structures like piperazine (B1678402) and pyrazole, highlighting its versatility. nih.gov The integration of in-line purification and analysis in flow systems can further streamline the synthesis process.
Green Chemistry Principles:
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidine-containing compounds. nih.govjddhs.com This includes the use of environmentally benign solvents, such as water or ethanol/water mixtures, and the development of catalyst-free reactions. rsc.org For example, a green and sustainable approach for the synthesis of polycyclic pyrrolidine-fused spirooxindoles has been developed using a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature. rsc.org Another key aspect is the use of renewable starting materials. While not directly applied to this compound yet, research into the sustainable synthesis of related pyrrolidones from levulinic acid, a biomass-derived platform chemical, showcases a promising direction. researchgate.net
| Synthesis Strategy | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, automation potential. researchgate.netnih.gov | Potential for safer and more efficient multi-step synthesis of precursors. researchgate.net |
| Green Chemistry | Reduced waste, use of benign solvents, catalyst-free reactions, renewable feedstocks. rsc.orgjddhs.com | Application of green principles can lead to more environmentally friendly production methods. nih.govrsc.org |
Exploration of Unprecedented Reactivity and Catalytic Applications
The pyrrolidine scaffold is a privileged motif in medicinal chemistry and organocatalysis. nih.govmdpi.com Future research will likely focus on exploring new reactions and catalytic applications involving this compound and its derivatives.
The development of novel organocatalysts based on the pyrrolidine framework is an active area of research. mdpi.com For example, pyrrolidine-based bifunctional organocatalysts have been designed for various asymmetric transformations. mdpi.com The specific stereochemistry and electronic properties of this compound could be leveraged to design new catalysts for stereoselective reactions. Research into the synthesis of pyrrolidine derivatives through methods like 1,3-dipolar cycloadditions and aminocyclizations continues to expand the chemical space accessible from this scaffold. nih.gov
Furthermore, the unique structural features of this compound could be exploited in the development of new synthetic methodologies. For instance, the ether linkage and the chiral pyrrolidine ring could direct or participate in novel chemical transformations. The exploration of its reactivity in areas like C-H functionalization could lead to the development of efficient methods for late-stage modification of complex molecules. researchgate.net
Advanced In Situ Characterization Techniques for Reaction Monitoring
To optimize and control the synthesis of this compound, advanced in situ characterization techniques are becoming increasingly important. These methods allow for real-time monitoring of reaction progress, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. birmingham.ac.uk
Techniques such as in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into both batch and flow reactors. For example, time-resolved in situ synchrotron X-ray diffraction and Raman spectroscopy have been used to monitor mechanochemical reactions, offering a deeper understanding of reaction pathways. birmingham.ac.uk This level of process understanding is crucial for ensuring high yields and purity, particularly in the synthesis of chiral compounds where stereoselectivity is critical. The data obtained from these techniques can be used to develop more robust and reproducible synthetic protocols.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing chemical research and development. nih.govnih.govresearchgate.net These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of new synthetic routes. acs.orgyoutube.com
For the synthesis of this compound, HTE could be employed to quickly identify optimal conditions for key reaction steps, such as the stereoselective reduction of a precursor or the etherification reaction. Automated platforms can dispense reagents in nanoliter to microliter volumes, allowing for the execution of thousands of experiments in a short period with minimal material consumption. nih.govresearchgate.net For instance, the synthesis of over 1000 iminopyrrolidine derivatives was achieved in a fully automated fashion using a non-contact dispensing technology. nih.govnih.govresearchgate.net This approach can be used to explore a wide range of catalysts, ligands, solvents, and temperatures to find the most efficient and selective conditions for the synthesis of this compound. nih.govchemrxiv.org
The combination of automated synthesis with advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), allows for rapid analysis of the reaction outcomes, providing a wealth of data for optimization. acs.org This data-rich approach, when combined with machine learning algorithms, can further accelerate the discovery of novel and efficient synthetic methodologies. nih.gov
| Technology | Application in this compound Synthesis | Potential Impact |
| Automated Synthesis | Rapid optimization of reaction conditions (catalyst, solvent, temperature). nih.govnih.govresearchgate.net | Accelerated development of efficient and selective synthetic routes. |
| High-Throughput Experimentation (HTE) | Screening of large libraries of catalysts and ligands. researchgate.netacs.org | Discovery of novel and more effective catalysts for key transformations. |
| Machine Learning | Analysis of HTE data to predict optimal reaction conditions. nih.gov | More rational and efficient design of experiments, reducing time and resources. |
Q & A
Q. What are the standard synthetic routes for (3S)-3-(2-Methylphenoxy)Pyrrolidine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves stereoselective coupling reactions. For example:
- Suzuki-Miyaura Cross-Coupling : A boronic acid derivative (e.g., 2-methylphenoxyphenylboronic acid) can react with a pyrrolidine precursor (e.g., tert-butyl (3S)-pyrrolidin-3-ylcarbamate) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Enantiomeric Control : Chiral auxiliaries (e.g., fluorenyl or tert-butyl carbamates) are used to preserve stereochemistry during synthesis. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended to verify enantiomeric excess (ee) ≥98% .
Q. How can researchers validate the purity of this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min). Compare retention times and peak areas against a certified reference standard .
- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H]+ expected at m/z 206.1) and detect impurities using electrospray ionization (ESI) in positive ion mode .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 min and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to enhance binding affinity to integrin receptors (e.g., αvβ6). For example, (3S)-3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives showed 10-fold higher inhibition in αvβ6 integrin assays compared to unsubstituted analogs .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins. Adjust substituent positions based on binding energy scores (< -8 kcal/mol) .
Q. Table 1: SAR of Selected Derivatives
| Substituent | IC₅₀ (αvβ6 Inhibition) | Binding Energy (kcal/mol) |
|---|---|---|
| 3,5-Dimethylpyrazole | 12 nM | -9.2 |
| 4-Methoxyphenyl | 85 nM | -7.8 |
| Unsubstituted phenyl | 220 nM | -6.5 |
Q. What strategies resolve contradictions in enantioselective synthesis yields?
Methodological Answer:
- Catalyst Optimization : Replace Pd(PPh₃)₄ with chiral ligands like (R)-BINAP to improve stereocontrol. For example, (R)-BINAP increased ee from 85% to 97% in a palladium-catalyzed coupling .
- Solvent Effects : Switch from THF to DMF to stabilize intermediates, reducing racemization during nucleophilic substitution steps .
Q. How can researchers design stable formulations for in vivo studies of this compound?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts by reacting the free base with HCl in anhydrous ether. This improves solubility (e.g., 45 mg/mL in PBS vs. 8 mg/mL for free base) .
- Lyophilization : Dissolve the compound in 5% dextrose, filter (0.22 µm), and freeze-dry to create a stable powder for intravenous administration .
Analytical and Data Challenges
Q. How to address discrepancies in NMR data for pyrrolidine derivatives?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 298 K and 318 K to identify dynamic rotational isomers. For example, coalescence of doublets at 318 K confirms conformational exchange .
- 2D-COSY Analysis : Resolve overlapping peaks by correlating proton-proton couplings, especially for methoxyphenyl and pyrrolidine protons .
Q. What computational tools predict metabolic stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
